ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate
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Overview
Description
Ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a conjugated diene system, a carbamoyl group, and a dimethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl (2E,4E)-2,4-hexadienoate with dimethylamine and a carbamoylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and may be catalyzed by a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve consistent product quality. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the conjugated diene system.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Addition: The conjugated diene system can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Addition: Electrophiles like bromine or nucleophiles like Grignard reagents can be employed in addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides or esters.
Scientific Research Applications
Ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism by which ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate exerts its effects involves interactions with specific molecular targets and pathways. The conjugated diene system allows the compound to participate in various chemical reactions, while the carbamoyl and dimethylamino groups can interact with biological molecules such as proteins and nucleic acids. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression.
Comparison with Similar Compounds
Ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate can be compared with other similar compounds, such as:
Ethyl (2E,4E)-2,4-hexadienoate: Lacks the carbamoyl and dimethylamino groups, making it less versatile in chemical reactions.
Ethyl (2E,4E)-2-carbamoyl-5-aminohexa-2,4-dienoate: Contains an amino group instead of a dimethylamino group, which may affect its reactivity and biological activity.
Ethyl (2E,4E)-2-carbamoyl-5-(methylamino)hexa-2,4-dienoate: Similar structure but with a methylamino group, which may result in different chemical and biological properties.
Properties
IUPAC Name |
ethyl (2E,4E)-2-carbamoyl-5-(dimethylamino)hexa-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-5-16-11(15)9(10(12)14)7-6-8(2)13(3)4/h6-7H,5H2,1-4H3,(H2,12,14)/b8-6+,9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGGSXHPWJTRRJ-CDJQDVQCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=C(C)N(C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C(\C)/N(C)C)/C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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